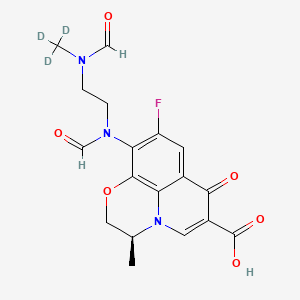

N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is a labeled analogue of N,N’-Desethylene-N,N’-diformyl Levofloxacin, which is an impurity of Levofloxacin. This compound is primarily used in proteomics research and is characterized by its molecular formula C18H15D3FN3O6 and a molecular weight of 394.37 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 involves the formylation of the desethylene derivative of Levofloxacin. The reaction typically requires formylating agents such as formic acid or formyl chloride under controlled conditions to ensure the selective formation of the diformylated product .

Industrial Production Methods: Industrial production of N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is not widely documented, but it generally follows similar synthetic routes as laboratory preparation, with optimization for scale-up. This includes the use of high-purity reagents, controlled reaction environments, and purification techniques such as chromatography to achieve the desired product quality .

化学反应分析

Types of Reactions: N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the formyl groups to hydroxymethyl groups.

Substitution: Nucleophilic substitution reactions can replace the formyl groups with other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxymethyl derivatives .

科学研究应用

N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is extensively used in scientific research, particularly in:

Chemistry: As a reference standard for studying the degradation products of Levofloxacin.

Biology: In proteomics research to study protein interactions and modifications.

Medicine: To investigate the pharmacokinetics and metabolism of Levofloxacin and its derivatives.

Industry: As a quality control standard in the production of Levofloxacin and related pharmaceuticals

作用机制

The mechanism of action of N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is related to its parent compound, Levofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

相似化合物的比较

Levofloxacin: The parent compound, widely used as an antibiotic.

N,N’-Desethylene Levofloxacin: A derivative lacking the formyl groups.

N,N’-Diformyl Levofloxacin: A derivative with formyl groups but without deuterium labeling

Uniqueness: N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques for studying the pharmacokinetics and metabolism of Levofloxacin derivatives .

生物活性

N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is a labeled analogue of Levofloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This compound is primarily utilized in proteomics and pharmacokinetic studies due to its unique deuterium labeling, which enhances its detectability in mass spectrometry. Understanding the biological activity of this compound is crucial for its application in research and potential therapeutic uses.

- Molecular Formula : C18H15D3FN3O6

- Molecular Weight : 394.37 g/mol

- CAS Number : 1346598-04-6

This compound exerts its biological effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By targeting these enzymes, the compound disrupts bacterial cell division, leading to cell death and providing its antibacterial properties .

Antibacterial Efficacy

The antibacterial activity of this compound mirrors that of its parent compound, Levofloxacin. It has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it retains significant potency against common pathogens, including:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These values suggest that the compound can be effective in treating infections caused by these bacteria, similar to Levofloxacin .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : The compound shows good oral bioavailability.

- Distribution : It has a high volume of distribution, indicating extensive tissue penetration.

- Metabolism : Primarily metabolized in the liver with several metabolites identified.

- Excretion : Excreted mainly through urine.

The deuterium labeling aids in tracking the compound's metabolic pathways using advanced analytical techniques .

Study on Nephroprotective Effects

A recent study investigated the nephroprotective effects of vitamin D against Levofloxacin-induced nephrotoxicity in rats. Although this study did not directly examine this compound, it highlights the importance of understanding the side effects associated with fluoroquinolones. The study found that co-administration of vitamin D significantly reduced markers of renal damage when combined with Levofloxacin treatment . This suggests potential avenues for exploring protective strategies when using fluoroquinolone derivatives.

Toxicological Profile

Research into the toxicological aspects of fluoroquinolones indicates that while they are generally safe at therapeutic doses, they can exhibit toxicity at higher concentrations. Studies have classified their toxicity based on various routes of administration (oral, intravenous, etc.) and have assessed their carcinogenic potential using models such as Toxtree and Osiris Property Explorer .

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Oral | 100 |

| Intravenous | 50 |

| Subcutaneous | 75 |

These findings underscore the necessity for careful dosing and monitoring during clinical use .

属性

IUPAC Name |

(2S)-7-fluoro-6-[formyl-[2-[formyl(trideuteriomethyl)amino]ethyl]amino]-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O6/c1-10-7-28-17-14-11(16(25)12(18(26)27)6-22(10)14)5-13(19)15(17)21(9-24)4-3-20(2)8-23/h5-6,8-10H,3-4,7H2,1-2H3,(H,26,27)/t10-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOKHJLTWLBPPN-XBKOTWQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN(C=O)C1=C(C=C2C3=C1OC[C@@H](N3C=C(C2=O)C(=O)O)C)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。